3-Methoxyphenethyl bromide
Overview
Description
3-Methoxyphenethyl bromide is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical Bromination
- "3-Methoxyphenethyl bromide" can be generated through electrochemical methods. A study on the electrochemical bromination of 4-methoxy toluene yielded 3-bromo 4-methoxy toluene, which further underwent side-chain bromination to produce 3-bromo 4-methoxy benzyl bromide (Kulangiappar, Anbukulandainathan, & Raju, 2014).
Photosensitization in Photodynamic Therapy
- A derivative of "this compound" was used to synthesize a zinc phthalocyanine with high singlet oxygen quantum yield. This has significant potential for use as a Type II photosensitizer in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Ionic Liquid Halide Nucleophilicity
- The compound has been studied in the context of using ionic liquid halide for the cleavage of ethers. This demonstrates the potential for "this compound" in green chemical methods and the regeneration of phenols from ethers (Boovanahalli, Kim, & Chi, 2004).
HPLC-Fluorescence in Pharmaceuticals
- The compound was used in a method for high-performance liquid chromatographic (HPLC) analysis of bile acids in pharmaceuticals. This demonstrates its application in the field of analytical chemistry and pharmaceutical analysis (Cavrini, Gatti, Roda, Cerré, & Roveri, 1993).
Gas and Vapour Sensing Materials
- Polymeric materials synthesized from "this compound" have shown potential for use in gas sensors. These sensors could operate at room temperature and detect low concentrations, indicating a role in environmental monitoring (Hosseini & Entezami, 2001).
Safety and Hazards
3-Methoxyphenethyl bromide is classified as a dangerous good for transport and may be subject to additional shipping charges . It is harmful if swallowed and causes severe skin burns and eye damage . Personal protective equipment, including dust masks, eyeshields, and gloves, is recommended when handling this compound .
Biochemical Analysis
Biochemical Properties
3-Methoxyphenethyl bromide plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through nucleophilic substitution reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The compound can also interact with proteins and other biomolecules through its bromine atom, which acts as a leaving group in substitution reactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby impacting oxidative stress levels within cells . Additionally, it can affect the expression of genes related to cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. For example, the compound can inhibit the activity of cytochrome P450 enzymes, thereby affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to alterations in cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For instance, high doses of the compound have been associated with increased oxidative stress and damage to cellular components. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding .
Properties
IUPAC Name |
1-(2-bromoethyl)-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDHVNHVHAYANB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175741 | |
Record name | 1-Bromo-2-(3-methoxyphenyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2146-61-4 | |
Record name | 1-Bromo-2-(3-methoxyphenyl)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2-(3-methoxyphenyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxyphenethyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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